molecular formula C12H9F3N2O4 B12967694 Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate CAS No. 1416373-33-5

Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate

Cat. No.: B12967694
CAS No.: 1416373-33-5
M. Wt: 302.21 g/mol
InChI Key: BYBOHURILKYOGD-UHFFFAOYSA-N
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Description

Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities. This particular compound features a nitro group and a trifluoromethyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate typically involves multi-step organic reactions. One common method includes the nitration of a precursor indole compound followed by esterification. The reaction conditions often require the use of strong acids and bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Further nitrated or oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate is largely dependent on its interaction with biological molecules. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. These interactions can influence various molecular targets and pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-nitrobenzoate
  • Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate
  • Methyl 5-nitro-2-furoate

Uniqueness

Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate is unique due to the presence of both a nitro group and a trifluoromethyl group on the indole ring. This combination of functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

1416373-33-5

Molecular Formula

C12H9F3N2O4

Molecular Weight

302.21 g/mol

IUPAC Name

methyl 2-[5-nitro-2-(trifluoromethyl)-1H-indol-3-yl]acetate

InChI

InChI=1S/C12H9F3N2O4/c1-21-10(18)5-8-7-4-6(17(19)20)2-3-9(7)16-11(8)12(13,14)15/h2-4,16H,5H2,1H3

InChI Key

BYBOHURILKYOGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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